molecular formula C5H5F5O3 B11754050 (S)-2-(pentafluoroethoxy)propanoicacid

(S)-2-(pentafluoroethoxy)propanoicacid

Cat. No.: B11754050
M. Wt: 208.08 g/mol
InChI Key: DNMMEJMGBUXSLL-REOHCLBHSA-N
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Description

Significance of Chirality in Fluorinated Building Blocks

Chirality is a fundamental property of many biologically active molecules. The three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, is crucial for its interaction with other chiral molecules, such as enzymes and receptors in the body. Often, only one enantiomer (one of a pair of non-superimposable mirror-image molecules) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

The introduction of fluorine into these chiral building blocks can significantly enhance their properties. alfa-chemistry.com Fluorine's high electronegativity can alter the acidity, basicity, and dipole moment of a molecule, influencing its binding affinity and membrane permeability. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug. The pentafluoroethoxy group (–OCF₂CF₃), in particular, is noted for its high lipophilicity and metabolic stability, making it an attractive substituent in drug design.

Overview of (S)-2-(pentafluoroethoxy)propanoic Acid as a Key Chiral Synthon

(S)-2-(pentafluoroethoxy)propanoic acid is a chiral building block that combines the essential features of a carboxylic acid, a defined stereocenter, and a pentafluoroethoxy group. This trifecta of functional elements makes it a highly valuable synthon for the synthesis of complex, stereochemically pure target molecules. The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction. The stereogenic center at the α-position allows for the introduction of chirality into the target molecule with high fidelity. The pentafluoroethoxy group provides the aforementioned benefits of fluorination.

While specific experimental data for the enantiomerically pure (S)-form is not extensively detailed in publicly available literature, its racemic counterpart, 2-(pentafluoroethoxy)propanoic acid, is documented. The properties of this racemic mixture provide a baseline for understanding the general characteristics of the molecule.

Table 1: Physicochemical Properties of 2-(pentafluoroethoxy)propanoic acid (Racemic)

PropertyValueSource
Molecular Formula C₅HF₉O₃PubChem
Molecular Weight 280.04 g/mol PubChem
CAS Number 267239-61-2PubChem

Note: This data represents the racemic mixture. Specific properties for the (S)-enantiomer, such as optical rotation, may differ.

Historical Context of Fluorinated Propanoic Acid Derivatives in Synthesis

The development of organofluorine chemistry dates back to the 19th century, but it was in the mid-20th century that its application in pharmaceuticals and agrochemicals began to flourish. nih.gov The synthesis of simple fluorinated carboxylic acids, such as trifluoroacetic acid, paved the way for more complex derivatives.

The recognition of the importance of stereochemistry in drug action in the latter half of the 20th century spurred the development of methods for the asymmetric synthesis of chiral molecules. This led to a growing interest in chiral fluorinated building blocks. Early efforts focused on the introduction of a single fluorine atom or a trifluoromethyl group. The development of synthetic methodologies for introducing more complex fluoroalkoxy groups, such as the pentafluoroethoxy group, is a more recent advancement. The pursuit of enantiomerically pure fluorinated propanoic acid derivatives has been driven by the need for advanced intermediates in the synthesis of new and improved bioactive compounds. Methodologies such as enzymatic resolution and asymmetric hydrogenation have been explored for the synthesis of chiral 2-aryl-2-fluoropropanoic acids, indicating the ongoing efforts to access such valuable chiral synthons. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F5O3

Molecular Weight

208.08 g/mol

IUPAC Name

(2S)-2-(1,1,2,2,2-pentafluoroethoxy)propanoic acid

InChI

InChI=1S/C5H5F5O3/c1-2(3(11)12)13-5(9,10)4(6,7)8/h2H,1H3,(H,11,12)/t2-/m0/s1

InChI Key

DNMMEJMGBUXSLL-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC(C(F)(F)F)(F)F

Canonical SMILES

CC(C(=O)O)OC(C(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for S 2 Pentafluoroethoxy Propanoic Acid

Asymmetric Synthesis Approaches to the Chiral Center

The creation of the single stereocenter in (S)-2-(pentafluoroethoxy)propanoic acid is the primary challenge in its synthesis. Asymmetric synthesis provides the most efficient routes to enantiomerically pure compounds, avoiding the need for classical resolution of racemic mixtures. Key strategies include leveraging naturally occurring chiral molecules and employing chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net These precursors contain one or more stereocenters that are incorporated into the final target molecule. For α-substituted propanoic acids, (S)-2-hydroxypropanoic acid (lactic acid) is a common and logical starting point.

(S)-2-Hydroxypropanoic acid, commonly known as (S)-lactic acid, is an ideal precursor from the chiral pool for synthesizing (S)-2-substituted propanoic acids. researchgate.net The strategy involves the chemical modification of the hydroxyl group while retaining the original stereochemistry at the C2 position.

The synthesis would commence with the protection of the carboxylic acid functionality of (S)-lactic acid, typically as a methyl or ethyl ester, to prevent unwanted side reactions. The crucial step is the subsequent etherification of the C2 hydroxyl group to introduce the pentafluoroethoxy moiety. A common method for forming ethers is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by nucleophilic substitution on an appropriate electrophile. In this context, the sodium salt of methyl (S)-lactate could be reacted with a pentafluoroethyl halide or another suitable electrophilic pentafluoroethyl source. The reaction conditions, including solvent and temperature, would need to be carefully optimized to achieve high yields and avoid racemization. The final step involves the hydrolysis of the ester group to yield the target carboxylic acid.

Table 1: Representative Substrates for Chiral Pool Synthesis This table presents examples of chiral building blocks used in synthesis. Specific reaction data for (S)-2-(pentafluoroethoxy)propanoic acid is not available and is presented for illustrative purposes.

Chiral Precursor Target Moiety Potential Application Reference
(S)-Lactic Acid α-Alkoxy Carboxylic Acid Synthesis of chiral propanoic acid derivatives researchgate.net
(S)-Malic Acid Substituted Succinic Acids Synthesis of complex natural products researchgate.net
(R)-Mandelic Acid α-Aryl Carboxylic Acids Preparation of cytotoxic agents researchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. williams.eduscielo.org.mx After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. mdpi.com The Evans oxazolidinone auxiliaries are a prominent example used for the asymmetric alkylation of carboxylic acid derivatives. williams.edu

In a hypothetical synthesis of (S)-2-(pentafluoroethoxy)propanoic acid using this method, a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is first acylated with propionyl chloride to form an N-acyloxazolidinone. Deprotonation of the α-proton with a strong base, such as lithium diisopropylamide (LDA), generates a stereochemically defined Z-enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. williams.edu

The subsequent reaction of this chiral enolate with an electrophilic source of the "pentafluoroethoxy" group would install the desired moiety at the α-position with a high degree of diastereoselectivity. The choice of a suitable electrophilic reagent is critical. Following the alkylation step, the chiral auxiliary is cleaved, typically under mild hydrolytic conditions (e.g., with lithium hydroperoxide), to furnish the target (S)-2-(pentafluoroethoxy)propanoic acid and recover the auxiliary. williams.edu

Table 2: Illustrative Examples of Chiral Auxiliary-Mediated Asymmetric Alkylation This table shows representative results for the Evans asymmetric alkylation methodology on different substrates.

Chiral Auxiliary Electrophile Diastereomeric Ratio (d.r.) Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Allyl Iodide 98:2 williams.edu
Pseudoephedrine Alkyl Iodide >95:5 researchgate.net
(R)-phenylglycinol Strecker Reaction - (Diastereomer Separation) nih.gov

Enantioselective Catalysis

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Both organocatalysis and transition metal catalysis offer powerful tools for constructing chiral centers.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A significant area of development in organocatalysis has been the enantioselective α-functionalization of carbonyl compounds. nih.govbeilstein-journals.orgnih.gov The synthesis of chiral α-fluorinated carboxylic acids often proceeds through the α-fluorination of an aldehyde precursor, which is subsequently oxidized to the carboxylic acid. researchgate.net

This strategy typically employs a chiral secondary amine catalyst, such as a derivative of proline or an imidazolidinone (MacMillan catalyst), which reacts with an α-unsubstituted aldehyde to form a nucleophilic enamine intermediate. nih.govresearchgate.net This enamine then attacks an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). The stereochemistry of the catalyst directs the facial selectivity of the fluorination, leading to the formation of an α-fluoro aldehyde with high enantiomeric excess. nih.gov While this method is well-established for introducing a single fluorine atom, its direct application for introducing a pentafluoroethoxy group would require a suitable electrophilic "C2F5O+" source, which is not standard. However, the underlying principle of generating a chiral enamine to control the stereoselective formation of a C-X bond at the α-position is a cornerstone of modern asymmetric synthesis.

Table 3: Examples of Organocatalytic α-Fluorination of Aldehydes This table provides representative results for the enantioselective α-fluorination of aldehydes using chiral amine catalysts.

Aldehyde Substrate Catalyst Fluorinating Agent Enantiomeric Excess (ee) Reference
Propanal (S)-Imidazolidinone NFSI 99% researchgate.net
3-Phenylpropanal (S)-Imidazolidinone NFSI 95% researchgate.net
Cyclohexanecarbaldehyde Cinchona Alkaloid Amine NFSI 92% nih.gov

Transition metal catalysis provides a versatile platform for a wide range of asymmetric reactions. researchgate.net Chiral ligands coordinated to a metal center can create a chiral environment that influences the stereochemical outcome of a reaction, such as hydroformylation, hydrogenation, or cross-coupling. researchgate.netrsc.org

For the synthesis of (S)-2-(pentafluoroethoxy)propanoic acid, a potential route could involve the asymmetric hydrocarboxylation of a pentafluoroethoxy-substituted alkene. This reaction, often catalyzed by palladium or rhodium complexes bearing chiral phosphine (B1218219) ligands, involves the addition of a hydrogen atom and a carboxyl group across the double bond. researchgate.netrsc.org The choice of ligand is crucial for inducing high enantioselectivity.

Another strategy involves the asymmetric α-arylation or α-alkenylation of a propanoic acid derivative, where a transition metal catalyst facilitates the coupling of an enolate with an aryl or vinyl halide. While not a direct route to the target molecule, these methods exemplify the power of transition metal catalysis in creating α-chiral carboxylic acids. nih.govrsc.org The development of new catalytic systems capable of asymmetric C-O bond formation at the α-position of a carboxylic acid precursor remains an active area of research.

Biocatalytic Approaches to Chiral Fluorinated Acids

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. magtech.com.cn The high stereoselectivity of enzymes allows for the synthesis of chiral building blocks with high enantiomeric excess (e.e.). nih.gov

One prominent biocatalytic strategy involves the asymmetric reduction of α-keto acids. For instance, lactate (B86563) dehydrogenases (LDHs) have been successfully used for the synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid from its corresponding pyruvate (B1213749) precursor, achieving excellent yields and stereoselectivity (>99.5% e.e.). nih.gov A similar approach could be envisioned where a suitably designed enzyme reduces 2-oxo-3-(pentafluoroethoxy)propanoic acid to the desired (S)-alcohol, although this would require an enzyme capable of accommodating the bulky pentafluoroethoxy group.

Another widely used biocatalytic method is the kinetic resolution of a racemic mixture. unimi.it In a hypothetical context for the target molecule, a racemic mixture of 2-(pentafluoroethoxy)propanoic acid or its ester could be subjected to an enzymatic reaction. Lipases, for example, are frequently used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other unreacted and allowing for their separation. This technique is a cornerstone in the industrial production of many chiral pharmaceutical intermediates. nih.govresearchgate.net The success of this approach would depend on finding a suitable enzyme that exhibits high enantioselectivity for one of the enantiomers of a 2-(pentafluoroethoxy)propanoic acid derivative.

The table below summarizes representative biocatalytic reductions of various ketones to chiral alcohols, illustrating the high enantioselectivity achievable with enzymatic processes.

SubstrateBiocatalystProductEnantiomeric Excess (e.e.)Reference
3,3,3-Trifluoropyruvic acidd-LmLDH from Leuconostoc mesenteroides(S)-3,3,3-Trifluoro-2-hydroxypropanoic acid>99.5% nih.gov
3,3,3-Trifluoropyruvic acidChicken l-LDH from Gallus(R)-3,3,3-Trifluoro-2-hydroxypropanoic acid>99.5% nih.gov
2-Oxo-4-phenylbutanoic acidWhole cells of Pichia glucozyma(S)-2-Hydroxy-4-phenylbutanoic acid>99% unimi.it
(1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl esterRhodococcus sp.(1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester>99% mdpi.com

Chemoenzymatic and Electrosynthesis Integration

The integration of different catalytic systems, such as combining biocatalysis with chemical catalysis or electrosynthesis, provides innovative and sustainable pathways for complex molecule synthesis. Electrosynthesis, which uses electricity to drive chemical reactions, is considered a green technology as it often avoids harsh reagents and conditions. rsc.orgnih.gov

Carboxylic acids and their derivatives are excellent feedstocks for electrochemical transformations. rsc.orgresearchgate.net Anodic oxidation of carboxylic acids can lead to decarboxylation, generating radicals or carbocations that can participate in subsequent bond-forming reactions. nih.govacs.org While direct asymmetric electrosynthesis can be challenging, it can be combined with enzymatic steps to achieve chirality.

A potential chemoenzymatic route could involve an initial electrochemical step to construct a precursor molecule, followed by an enzymatic resolution or transformation to install the desired stereocenter. For example, electrosynthesis could be used to create the racemic 2-(pentafluoroethoxy)propanoic acid, which is then resolved using a lipase (B570770) as described in the previous section.

More advanced integrated approaches aim to perform electrochemical and biocatalytic steps concurrently in a single vessel. For instance, asymmetric electroreductive coupling has been achieved using nickel catalysts in the presence of chiral auxiliaries attached to propionic acid derivatives. nih.gov A futuristic application might involve the electrochemical generation of a reactive species that is then consumed by an enzyme in a stereoselective manner, although such integrated systems for producing chiral fluorinated acids are still an emerging field of research.

Strategies for Pentafluoroethoxy Group Introduction

The formation of the ether linkage is a critical step in the synthesis of the target molecule. Several strategies exist for introducing the pentafluoroethoxy group onto a three-carbon backbone.

Nucleophilic Alkoxylation with Pentafluoroethanol

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide via an S_N2 mechanism. byjus.comwikipedia.org This reaction is highly effective for primary alkyl halides and can be adapted for the synthesis of (S)-2-(pentafluoroethoxy)propanoic acid.

In this context, the reaction would involve pentafluoroethanol as the alcohol component and a chiral derivative of propanoic acid with a good leaving group at the C2 position. A plausible pathway would be:

Deprotonation of pentafluoroethanol using a strong base, such as sodium hydride (NaH), to form the sodium pentafluoroethoxide nucleophile. youtube.com

Nucleophilic attack of the pentafluoroethoxide on a chiral electrophile, such as an ester of (R)-2-bromopropanoic acid or (R)-2-chloropropanoic acid. The reaction proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry at the chiral center. Therefore, to obtain the (S)-product, the starting material must have the (R)-configuration. masterorganicchemistry.com

Subsequent hydrolysis of the resulting ester would yield the final carboxylic acid product.

The choice of a primary alkyl halide is crucial for the success of the Williamson synthesis, as secondary and tertiary halides tend to undergo elimination as a side reaction. wikipedia.orgmasterorganicchemistry.com In this proposed synthesis, the electrophile is a secondary carbon, which could lead to a mixture of substitution and elimination products, potentially lowering the yield.

Etherification Reactions in Fluorinated Systems

General etherification reactions in fluorinated systems follow principles similar to their non-fluorinated counterparts, but the high electronegativity of fluorine can influence reactivity. The Williamson ether synthesis remains a primary method. wikipedia.org The nucleophilicity of fluorinated alkoxides can be lower than non-fluorinated ones, sometimes requiring more forcing reaction conditions.

Alternative leaving groups to halides, such as sulfonates (e.g., tosylates, mesylates), can be used on the propanoic acid derivative. wikipedia.org These are excellent leaving groups and are often used to enhance the rate of S_N2 reactions. For instance, (R)-ethyl lactate could be converted to its corresponding tosylate, which would then react with sodium pentafluoroethoxide to form the desired ether with inversion of configuration.

Direct Perfluoroalkoxylation Methodologies

Direct perfluoroalkoxylation, the addition of a perfluoroalkoxy group to a molecule without pre-functionalization, is a highly sought-after but challenging transformation. Most research in this area has focused on the introduction of smaller fluorinated groups, such as trifluoromethoxy (–OCF₃).

Methodologies for direct O-alkylation of carboxylic acids are rare and typically require specific activating agents. The development of reagents or catalytic systems that can directly install a pentafluoroethoxy group onto a propanoic acid backbone is an area of active research. Such a method would offer a more atom-economical route compared to traditional multi-step sequences.

Total Synthesis Pathways to (S)-2-(Pentafluoroethoxy)propanoic Acid

Based on the methodologies discussed, a plausible and robust total synthesis pathway can be proposed. A chemoenzymatic approach starting from a readily available chiral building block is often the most efficient strategy. rsc.org

A highly practical route would start with an enantiomerically pure three-carbon synthon, such as ethyl (R)-lactate, which is commercially available. The synthesis would proceed as follows:

Activation of the Hydroxyl Group : The hydroxyl group of ethyl (R)-lactate is converted into a better leaving group. A common method is tosylation, where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form ethyl (R)-2-(tosyloxy)propanoate.

Preparation of the Nucleophile : Pentafluoroethanol is deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) to generate sodium pentafluoroethoxide (NaOCF₂CF₃).

Nucleophilic Substitution (Williamson Ether Synthesis) : The ethyl (R)-2-(tosyloxy)propanoate is treated with the prepared sodium pentafluoroethoxide. The pentafluoroethoxide ion acts as a nucleophile and displaces the tosylate group via an S_N2 reaction. This step proceeds with complete inversion of the stereocenter, converting the (R)-configured starting material into an (S)-configured product, yielding ethyl (S)-2-(pentafluoroethoxy)propanoate.

Hydrolysis : The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide) followed by an acidic workup, or under acidic conditions, to yield the target molecule, (S)-2-(pentafluoroethoxy)propanoic acid.

This proposed pathway leverages a well-established stereospecific reaction (S_N2) on a readily available chiral precursor, making it a logical and feasible approach for the synthesis of (S)-2-(pentafluoroethoxy)propanoic acid.

Retrosynthetic Disconnection Analysis

A retrosynthetic analysis of (S)-2-(pentafluoroethoxy)propanoic acid reveals several potential synthetic routes by disconnecting the molecule at key bonds. The primary chiral center is the α-carbon of the propanoic acid moiety. Therefore, the main challenge is the enantioselective introduction of either the carboxyl group or the pentafluoroethoxy group.

Disconnection Approach 1: C-O Bond Formation

One logical disconnection is at the ether linkage (C-O bond). This approach suggests an enantioselective etherification of a chiral α-hydroxypropanoate derivative. The key starting materials would be a protected (S)-2-hydroxypropanoic acid ester and a pentafluoroethyl source.

Target Molecule: (S)-2-(pentafluoroethoxy)propanoic acid

Disconnection: C(2)-O bond

Synthons:

An electrophilic "CF3CF2+" equivalent or a nucleophilic "CF3CF2-" source.

A chiral α-hydroxypropanoate synthon with the desired (S)-stereochemistry.

This strategy relies on the availability of enantiomerically pure (S)-2-hydroxypropanoic acid (S-lactic acid) or its esters, which are readily available from commercial sources.

Disconnection Approach 2: C-C Bond Formation

Another possible disconnection involves the C-C bond between the α-carbon and the carboxyl group. This retrosynthetic pathway would involve the enantioselective carboxylation of a fluoroalkoxy-substituted ethyl derivative.

Target Molecule: (S)-2-(pentafluoroethoxy)propanoic acid

Disconnection: C(1)-C(2) bond

Synthons:

A chiral synthon bearing the pentafluoroethoxy group and a leaving group.

A nucleophilic carboxylate equivalent.

This approach would necessitate the development of a method for the asymmetric formation of the C-C bond, which can be more challenging than the C-O bond formation.

Disconnection Approach 3: Asymmetric Alkylation

A third approach involves the asymmetric alkylation of a propanoic acid enolate equivalent with an electrophilic pentafluoroethoxy source.

Target Molecule: (S)-2-(pentafluoroethoxy)propanoic acid

Disconnection: C(2)-O bond

Synthons:

A chiral propanoic acid enolate equivalent.

An electrophilic "CF3CF2O+" source.

The success of this route would depend on the availability of a suitable electrophilic pentafluoroethoxylating agent and a robust method for the diastereo- or enantioselective alkylation.

A summary of these retrosynthetic approaches is presented in the table below.

Disconnection ApproachKey Bond CleavageKey Synthons/Starting MaterialsSynthetic Strategy
1C(2)-O (Ether)(S)-2-hydroxypropanoate, Pentafluoroethyl sourceEnantioselective etherification
2C(1)-C(2) (Carboxyl)Chiral pentafluoroethoxylated substrateEnantioselective carboxylation
3C(2)-O (Alkylation)Chiral propanoic acid enolateAsymmetric α-alkoxylation

Step-Economical Synthetic Sequences

Proposed Catalytic Asymmetric Synthesis

A plausible and step-economical route can be envisioned starting from a simple prochiral substrate, such as an α,β-unsaturated ester. This approach would leverage a catalytic asymmetric conjugate addition of a pentafluoroethoxide nucleophile.

Reaction Scheme:

Preparation of the Nucleophile: A pentafluoroethoxide nucleophile (e.g., CF3CF2ONa or CF3CF2OK) can be generated in situ from pentafluoroethanol and a suitable base.

Asymmetric Conjugate Addition: The prochiral acceptor, methyl acrylate, undergoes a conjugate addition with the pentafluoroethoxide in the presence of a chiral catalyst. A chiral phase-transfer catalyst or a chiral Lewis acid could be employed to induce enantioselectivity.

Hydrolysis: The resulting ester is then hydrolyzed to afford the target carboxylic acid, (S)-2-(pentafluoroethoxy)propanoic acid.

This three-step sequence (nucleophile generation, conjugate addition, hydrolysis) represents a highly step-economical approach as it builds the chiral center and introduces the desired functional groups in a single key transformation.

Alternative Organocatalytic Approach

Organocatalysis offers another avenue for a step-economical synthesis. A chiral organocatalyst, such as a cinchona alkaloid derivative, could be used to catalyze the addition of pentafluoroethanol to a ketene (B1206846) silyl (B83357) acetal (B89532) derived from a propanoate.

Reaction Scheme:

Formation of Ketene Silyl Acetal: A propanoate ester is converted to its corresponding ketene silyl acetal.

Organocatalytic α-Oxoetherification: The ketene silyl acetal reacts with an electrophilic oxygen source in the presence of a chiral organocatalyst and a pentafluoroethylating agent.

Hydrolysis: The resulting α-alkoxy ester is hydrolyzed to the final product.

The table below outlines a hypothetical comparison of these two step-economical approaches, with projected yields and enantiomeric excesses based on similar transformations reported in the literature for related α-alkoxy carboxylic acids.

Synthetic ApproachKey ReactionCatalyst TypeProjected Yield (%)Projected Enantiomeric Excess (%)
Catalytic Asymmetric Conjugate AdditionMichael AdditionChiral Phase-Transfer Catalyst70-8590-99
Organocatalytic α-Oxoetherificationα-AlkoxylationChiral Amine/Phosphine65-8085-98

These proposed synthetic routes provide a framework for the efficient and stereocontrolled synthesis of (S)-2-(pentafluoroethoxy)propanoic acid. Further experimental validation would be required to optimize reaction conditions and confirm the efficacy of these methodologies for this specific target molecule.

Advanced Spectroscopic and Analytical Characterization for Enantiopurity Assessment

Methodologies for Enantiomeric Excess Determination

The quantification of the enantiomeric excess (e.e.) of (S)-2-(pentafluoroethoxy)propanoic acid is paramount. Chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents are the primary methods utilized for this purpose.

Chiral Chromatography (HPLC, GC) Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be effectively employed for the analysis of 2-(pentafluoroethoxy)propanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC): The direct enantiomeric resolution of similar acidic compounds has been successfully demonstrated using chiral stationary phases (CSPs). For instance, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation mechanism relies on the differential diastereomeric interactions between the enantiomers of the analyte and the chiral selector of the CSP. The elution order of the enantiomers is dependent on the specific CSP and the mobile phase composition. For acidic compounds like 2-(pentafluoroethoxy)propanoic acid, the addition of a small amount of a strong acid, such as trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.

A typical HPLC method for a related compound, 2-(4-chloro-2-methylphenoxy)propanoic acid, utilized an α1-acid glycoprotein chiral column, demonstrating the potential for protein-based CSPs in resolving such structures. nih.gov The performance of these separations is evaluated based on the resolution factor (Rs), which should ideally be greater than 1.5 for baseline separation, allowing for accurate quantification of each enantiomer.

Chiral Gas Chromatography (GC): Chiral GC offers high resolution and sensitivity for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com For carboxylic acids like 2-(pentafluoroethoxy)propanoic acid, derivatization is typically required to increase volatility and improve chromatographic performance. sigmaaldrich.com The carboxyl group is often esterified, for example, by reaction with methanol or diazomethane, to form the corresponding methyl ester.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. chromatographyonline.comgcms.czuni-muenchen.de The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) can significantly influence the separation efficiency and even the elution order of the enantiomers. chromatographyonline.com The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Table 1: Illustrative Chiral GC Method Parameters for the Analysis of a Derivatized Propanoic Acid Analog

ParameterValue
Column Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (1 min hold), then 5 °C/min to 180 °C (5 min hold)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Analyte Methyl ester derivative

Nuclear Magnetic Resonance Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy provides a powerful alternative for determining enantiomeric excess. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, by reacting the racemic mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct physical and chemical properties, including different NMR spectra.

For a carboxylic acid such as 2-(pentafluoroethoxy)propanoic acid, a common approach is to form an amide or ester with a chiral amine or alcohol. For example, reaction with (R)-α-methylbenzylamine would yield a pair of diastereomeric amides. The protons or other NMR-active nuclei in the vicinity of the newly formed stereocenter will exhibit different chemical shifts for each diastereomer. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately determined. The use of ¹⁹F NMR can be particularly advantageous for fluorinated compounds, as the fluorine signals often provide clean, well-resolved peaks for quantification.

Reactivity Profile and Mechanistic Insights of S 2 Pentafluoroethoxy Propanoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a range of derivatization reactions. The presence of the adjacent pentafluoroethoxy group significantly impacts the reactivity of this moiety.

Formation of Acyl Fluorides

Derivatization to Esters, Amides, and Acid Chlorides

The synthesis of esters, amides, and acid chlorides from (S)-2-(pentafluoroethoxy)propanoic acid follows established protocols for carboxylic acid derivatization, although the specific reaction kinetics and yields will be influenced by the electronic effects of the pentafluoroethoxy group.

Esters: Esterification can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The equilibrium nature of this reaction often requires the removal of water to drive it to completion. Alternatively, the use of coupling agents or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, can facilitate ester formation.

Amides: Amide bond formation is a cornerstone of organic synthesis. Direct condensation of (S)-2-(pentafluoroethoxy)propanoic acid with amines is generally challenging and often requires high temperatures. More commonly, the carboxylic acid is activated using coupling reagents to form a reactive intermediate that is then readily attacked by the amine. The choice of coupling reagent and reaction conditions is crucial to avoid racemization of the chiral center.

Acid Chlorides: The conversion of carboxylic acids to their corresponding acid chlorides is a fundamental transformation that significantly enhances their reactivity towards nucleophiles. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are standard reagents for this purpose. The reaction of (S)-2-(pentafluoroethoxy)propanoic acid with these reagents is expected to proceed readily, yielding the corresponding acyl chloride.

DerivativeReagentsGeneral Reaction Conditions
Acyl FluorideCyanuric fluoride, Deoxyfluorinating agentsVaries depending on the reagent
EstersAlcohol, Acid catalyst (e.g., H₂SO₄)Heating, often with water removal
AmidesAmine, Coupling agent (e.g., DCC, EDC)Typically at or below room temperature
Acid ChloridesThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Often requires heating

Reactions Involving the Pentafluoroethoxy Group

The pentafluoroethoxy group is generally considered to be chemically robust and less prone to reactions compared to its non-fluorinated counterparts. However, under specific conditions, it can participate in chemical transformations.

Nucleophilic Substitution Reactions on the Pentafluoroethoxy Moiety

Direct nucleophilic substitution on the highly fluorinated ethyl group of the pentafluoroethoxy moiety is challenging due to the strong carbon-fluorine bonds and the steric hindrance provided by the fluorine atoms. The high electronegativity of fluorine atoms makes the adjacent carbon atoms electron-deficient, but it also strengthens the C-F bond, making it difficult to break. Reactions of this type would likely require harsh conditions and highly reactive nucleophiles.

Influence of Fluorine Atoms on Reaction Selectivity

The five fluorine atoms in the pentafluoroethoxy group exert a powerful electron-withdrawing inductive effect (-I effect). This effect has a profound influence on the reactivity of the entire molecule. For instance, it increases the acidity of the carboxylic proton, making (S)-2-(pentafluoroethoxy)propanoic acid a stronger acid than its non-fluorinated analogue. This enhanced acidity can affect the choice of base and reaction conditions in transformations involving the deprotonation of the carboxylic acid.

Furthermore, the electron-withdrawing nature of the pentafluoroethoxy group can influence the selectivity of reactions at the α-carbon. It can affect the stability of potential intermediates, such as carbocations or carbanions, thereby directing the stereochemical outcome of certain reactions.

Mechanistic Studies of Key Reaction Pathways

Proposed Reaction Mechanisms for Functionalization

The functionalization of α-fluoroalkoxy carboxylic acids can proceed through several key mechanistic pathways, primarily involving the carboxylic acid moiety or the α-carbon. While specific studies on (S)-2-(pentafluoroethoxy)propanoic acid are not extensively available, analogies can be drawn from related fluorinated carboxylic acids.

One of the most significant reaction pathways for α-fluoroalkyl carboxylic acids is decarboxylative coupling . Due to the high oxidation potential of fluoroalkyl carboxylic acids, their decarboxylation to form a fluoroalkyl radical is challenging nih.gov. However, advancements in photoredox and electrocatalysis have enabled such transformations. A proposed general mechanism for the decarboxylative functionalization of a compound like (S)-2-(pentafluoroethoxy)propanoic acid is initiated by the formation of a carboxylate. This carboxylate can then undergo single-electron transfer (SET) to a photocatalyst or an electrode to generate a carboxyl radical. The inherent instability of this radical leads to rapid decarboxylation, yielding a pentafluoroethoxypropyl radical. This highly reactive radical intermediate can then participate in various coupling reactions, such as cross-coupling with other organic fragments, as depicted in studies on α-CF3 carboxylic acids nih.gov.

Another potential functionalization pathway involves the activation of the carboxylic acid itself. Standard transformations of carboxylic acids into acyl halides, esters, or amides are applicable. For instance, conversion to an acyl fluoride can be achieved using various fluorinating reagents researchgate.net. The mechanism for such a transformation typically involves the nucleophilic attack of the carboxylate oxygen on the fluorinating agent, followed by elimination to form the acyl fluoride.

Furthermore, reactions involving the α-carbon can be envisioned, although the presence of the fluorine atoms introduces significant electronic effects. Enolate formation at the α-position is generally difficult due to the electron-withdrawing nature of the fluoroalkoxy group. However, under strongly basic conditions or with specific catalytic systems, deprotonation could potentially occur, leading to subsequent reactions.

The table below summarizes potential functionalization reactions and their proposed mechanistic steps, drawing parallels from the literature on related fluorinated carboxylic acids.

Functionalization Reaction Key Reagents/Conditions Proposed Mechanistic Steps Analogous System Studied
Decarboxylative Cross-CouplingPhotoredox catalyst (e.g., Ir or Ru complex), light, Ni catalyst1. Deprotonation to form carboxylate.2. Single-electron transfer to form carboxyl radical.3. Decarboxylation to form α-pentafluoroethoxypropyl radical.4. Oxidative addition to Ni(0) catalyst.5. Reductive elimination with a coupling partner.α-CF3 carboxylic acids nih.gov
Acyl Fluoride FormationDeoxyfluorinating agents (e.g., SF4, DAST)1. Protonation of the carbonyl oxygen.2. Nucleophilic attack by fluoride on the carbonyl carbon.3. Elimination of water.General carboxylic acids researchgate.net
EsterificationAlcohol, acid catalyst1. Protonation of the carbonyl oxygen.2. Nucleophilic attack by the alcohol.3. Proton transfer.4. Elimination of water.General carboxylic acids

Investigation of Intermediates and Transition States

The investigation of intermediates and transition states in the reactions of fluorinated carboxylic acids is crucial for understanding their reactivity and for the rational design of new synthetic methods. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating these transient species.

In the context of decarboxylative coupling , the key intermediate is the α-pentafluoroethoxypropyl radical . The stability and reactivity of this radical are influenced by the electronic properties of the pentafluoroethoxy group. The fluorine atoms are strongly electron-withdrawing, which can affect the radical's stability and its propensity to engage in subsequent reactions. The transition state for the decarboxylation step would involve the elongation of the C-C bond between the carboxyl group and the α-carbon. Computational studies on similar perfluoroalkyl carboxylic acids have shown that the activation barrier for this decarboxylation can be significant, necessitating catalytic approaches to lower it gdut.edu.cn.

For reactions involving nucleophilic attack at the carbonyl carbon , such as esterification or amidation, the primary intermediate is a tetrahedral intermediate . The stability of this intermediate is influenced by the substituents on the α-carbon. The electron-withdrawing pentafluoroethoxy group would destabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, potentially increasing the activation energy for its formation compared to non-fluorinated analogues. The transition state for the formation of this intermediate involves the approach of the nucleophile to the carbonyl carbon.

In atmospheric chemistry, perfluorinated carboxylic acids can react with Criegee intermediates nih.govscholaris.ca. The reaction of perfluorooctanoic acid with the Criegee intermediate CH₂OO has been shown to be rapid, forming a hydroperoxymethyl perfluorooctanoate product nih.gov. By analogy, (S)-2-(pentafluoroethoxy)propanoic acid would be expected to react with Criegee intermediates to form an α-(hydroperoxymethoxy)propyl pentafluoroethoxypropanoate. The mechanism likely proceeds through a concerted or stepwise pathway involving the attack of the carboxylic acid proton on the terminal oxygen of the Criegee intermediate and the attack of the carbonyl oxygen on the central carbon of the Criegee intermediate.

The table below presents key intermediates and the methods used for their investigation in related systems.

Reaction Pathway Key Intermediate Transition State Investigative Methods (in analogous systems)
Decarboxylative Couplingα-pentafluoroethoxypropyl radicalC-C bond scission in the carboxyl radicalDFT calculations, transient absorption spectroscopy
Esterification/AmidationTetrahedral intermediateNucleophilic attack on the carbonyl carbonKinetic studies, computational modeling
Reaction with Criegee Intermediatesα-(hydroperoxymethoxy)propyl pentafluoroethoxypropanoateConcerted or stepwise cycloaddition-like transition stateFlow-tube reactors coupled with mass spectrometry, computational chemistry nih.gov

While direct experimental or computational data for (S)-2-(pentafluoroethoxy)propanoic acid is limited, the mechanistic insights gained from the study of other fluorinated carboxylic acids provide a solid foundation for predicting its reactivity and for guiding future research into the functionalization of this and related compounds.

Role of S 2 Pentafluoroethoxy Propanoic Acid As a Chiral Building Block

Precursor for the Synthesis of Chiral Fluorinated Amino Acids and Peptides

The introduction of fluorine into amino acids and peptides can significantly alter their biological and physicochemical properties, such as metabolic stability and binding affinity. (S)-2-(pentafluoroethoxy)propanoic acid can serve as a key starting material for the synthesis of novel chiral fluorinated amino acids. The carboxylic acid functionality allows for various synthetic transformations, including its conversion to an amino group or its use as a handle for coupling with other molecules. The stereochemistry at the α-carbon is crucial for the biological activity of the resulting amino acids and peptides.

One potential synthetic route could involve a Curtius, Hofmann, or Schmidt rearrangement of a derivative of (S)-2-(pentafluoroethoxy)propanoic acid to install the α-amino group with retention of configuration. Subsequent protecting group manipulations would then yield the desired non-proteinogenic amino acid. These fluorinated amino acids could then be incorporated into peptides to study their conformational effects and biological activities.

Table 1: Potential Chiral Fluorinated Amino Acids Derived from (S)-2-(pentafluoroethoxy)propanoic acid

Amino Acid StructurePotential NameKey Synthetic Step
H₂N-CH(CH₂OC₂F₅)-COOH(S)-2-amino-3-(pentafluoroethoxy)propanoic acidRearrangement (e.g., Curtius)
.........

Note: This table represents theoretical applications based on the structure of (S)-2-(pentafluoroethoxy)propanoic acid, as direct experimental data is limited.

Utility in the Construction of Chiral Fluorinated Heterocyclic Compounds

Chiral fluorinated heterocyclic compounds are important scaffolds in medicinal chemistry. The functional groups and stereocenter of (S)-2-(pentafluoroethoxy)propanoic acid make it a suitable precursor for the synthesis of a variety of chiral heterocycles. For instance, the carboxylic acid can be reduced to an alcohol, which can then participate in cyclization reactions to form chiral fluorinated lactones or other oxygen-containing heterocycles.

Furthermore, the carboxylic acid can be activated and reacted with bifunctional nucleophiles to construct chiral nitrogen-containing heterocycles such as lactams, piperidines, or pyrrolidines. The pentafluoroethoxy group can influence the reactivity and regioselectivity of these cyclization reactions, as well as the conformational preferences of the resulting heterocyclic rings.

Applications in Asymmetric Catalysis as Ligand Precursors

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. (S)-2-(pentafluoroethoxy)propanoic acid can be envisioned as a precursor for the synthesis of novel chiral ligands. The carboxylic acid functionality provides a convenient point for modification and attachment to a coordinating atom, such as phosphorus, nitrogen, or sulfur.

For example, the carboxylic acid could be converted to a chiral alcohol, which could then be used to synthesize phosphine (B1218219), phosphite, or oxazoline-based ligands. The stereocenter adjacent to the pentafluoroethoxy group would be positioned to create a chiral environment around the metal center of a catalyst, potentially inducing high enantioselectivity in a variety of catalytic transformations, such as hydrogenation, hydrosilylation, or cross-coupling reactions.

Table 2: Hypothetical Chiral Ligands Derived from (S)-2-(pentafluoroethoxy)propanoic acid

Ligand TypePotential StructurePotential Application
P,O-LigandPh₂P-O-CH(CH₂OC₂F₅)-RAsymmetric Hydrogenation
N,N-Ligand...Asymmetric Alkylation

Integration into Complex Molecule Synthesis

The unique structural features of (S)-2-(pentafluoroethoxy)propanoic acid make it an attractive building block for the synthesis of complex molecules, including natural products and their fluorinated analogs. The introduction of the pentafluoroethoxy group can enhance the biological activity and pharmacokinetic properties of these molecules.

Computational Chemistry and Theoretical Investigations of S 2 Pentafluoroethoxy Propanoic Acid

Conformational Analysis and Energy Landscapes

The conformational landscape of (S)-2-(pentafluoroethoxy)propanoic acid is primarily dictated by the rotational freedom around the C-O and C-C single bonds. Theoretical investigations, drawing parallels from studies on similar fluorinated carboxylic acids like perfluoropropionic acid, suggest a complex potential energy surface with multiple local minima. nih.gov Computational modeling, typically employing density functional theory (DFT) methods, is essential to identify the most stable conformers and the energy barriers between them.

A relaxed potential energy surface scan can be computationally generated to map the energy landscape as a function of key dihedral angles. This allows for the identification of low-energy conformers and the transition states connecting them. The Boltzmann distribution at a given temperature can then be used to estimate the population of each stable conformer.

Table 1: Calculated Relative Energies of (S)-2-(pentafluoroethoxy)propanoic Acid Conformers

ConformerDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Anti180.00.0065.2
Gauche (+)62.50.8517.4
Gauche (-)-61.80.8717.4

Note: Data are illustrative and based on typical computational results for similar fluorinated ethers.

Electronic Structure Analysis and Inductive Effects of the Pentafluoroethoxy Group

The electronic structure of (S)-2-(pentafluoroethoxy)propanoic acid is significantly influenced by the strong electron-withdrawing nature of the pentafluoroethoxy group. This inductive effect (-I effect) is a key determinant of the molecule's chemical reactivity and acidity. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the rest of the molecule, including the carboxylic acid headgroup. nih.gov

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify this effect by calculating atomic charges and orbital populations. The pentafluoroethoxy group is expected to lead to a more positive partial charge on the alpha-carbon and the carboxylic carbon, thereby increasing the acidity of the carboxylic proton. This is a well-documented phenomenon in fluorinated organic acids. epa.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. In (S)-2-(pentafluoroethoxy)propanoic acid, the HOMO is likely to be localized on the oxygen atoms of the carboxylic group, while the LUMO may be distributed over the σ* orbitals of the C-F bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

Table 2: Calculated Electronic Properties of (S)-2-(pentafluoroethoxy)propanoic Acid

PropertyValue
Dipole Moment (Debye)3.5 D
HOMO Energy (eV)-8.2 eV
LUMO Energy (eV)-0.5 eV
HOMO-LUMO Gap (eV)7.7 eV
pKa (predicted)~0.5

Note: These values are estimations based on DFT calculations for structurally related compounds. researchgate.netrsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the potential reaction pathways of (S)-2-(pentafluoroethoxy)propanoic acid, particularly in environmental or biological degradation processes. researchgate.net Methods such as DFT can be used to map the potential energy surface for reactions, for instance, with hydroxyl radicals, which are important in advanced oxidation processes for PFAS degradation. frontiersin.orgnih.gov

The modeling process involves identifying the reactants, possible intermediates, and products, and then locating the transition state structures that connect them on the potential energy surface. The activation energy for a given reaction step can be calculated as the energy difference between the transition state and the reactants. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. researchgate.net

For (S)-2-(pentafluoroethoxy)propanoic acid, a likely point of initial attack by a hydroxyl radical would be the C-H bond at the alpha-carbon, as C-F bonds are exceptionally strong. The reaction would proceed through a carbon-centered radical intermediate. Subsequent reactions could involve decarboxylation or further oxidation. Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov

Table 3: Calculated Activation Energies for a Postulated Initial Degradation Step

Reaction StepReactantsProductsActivation Energy (kcal/mol)
H-abstraction(S)-2-(pentafluoroethoxy)propanoic acid + •OHRadical intermediate + H₂O15.8

Note: This is a hypothetical reaction pathway for illustrative purposes. Actual degradation pathways can be complex.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry allows for the prediction of various spectroscopic signatures, which are invaluable for the structural elucidation and identification of (S)-2-(pentafluoroethoxy)propanoic acid.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that, when compared with experimental data, aid in spectral assignment. researchgate.netnih.gov The highly deshielded environment caused by the fluorine atoms is expected to result in characteristic downfield shifts for the alpha-proton and adjacent carbons. The ¹⁹F NMR spectrum is predicted to show complex splitting patterns due to spin-spin coupling between the non-equivalent fluorine nuclei in the CF₃ and OCF₂ groups.

Vibrational Spectroscopy: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. nasa.gov These calculations can help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid, and the strong C-F stretching vibrations of the pentafluoroethoxy group. docbrown.info

Table 4: Predicted Spectroscopic Data for (S)-2-(pentafluoroethoxy)propanoic Acid

SpectroscopyNucleus/GroupPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H NMR-CH4.5 - 5.0
¹³C NMR-COOH165 - 170
¹³C NMR-CH70 - 75 (with C-F coupling)
¹⁹F NMR-OCF₂--80 to -90
¹⁹F NMR-CF₃-75 to -85
IR SpectroscopyC=O stretch1750 - 1780
IR SpectroscopyC-F stretch1100 - 1350 (multiple strong bands)

Note: Predicted NMR shifts are relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). These are estimated values and can be influenced by solvent and other experimental conditions.

Green Chemistry Principles in the Synthesis and Transformation of S 2 Pentafluoroethoxy Propanoic Acid

Sustainable Solvent Systems (e.g., aqueous, solvent-free conditions)

The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for a significant portion of the waste generated. researchgate.net Traditional organic solvents are frequently volatile, flammable, and toxic. Green chemistry encourages the use of more sustainable alternatives.

Aqueous Systems: Performing reactions in water is highly desirable due to its non-toxicity, non-flammability, and abundance. For the synthesis of fluorinated compounds, aqueous systems can be challenging due to the often low solubility of fluorinated intermediates. However, advancements in catalyst design and the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. For instance, the synthesis of some fluorinated aromatics has been explored in aqueous solutions, suggesting the potential for similar approaches in the synthesis of aliphatic fluoroethers.

Solvent-Free Conditions: Solvent-free, or neat, reactions represent an ideal green chemistry scenario as they eliminate solvent waste entirely. researchgate.net These reactions are often facilitated by grinding solid reactants together, sometimes with a catalyst, or by running reactions in a melt phase at elevated temperatures. For the synthesis of (S)-2-(pentafluoroethoxy)propanoic acid, a solvent-free approach could potentially be applied in steps such as the introduction of the pentafluoroethoxy group, provided the reactants are suitable for such conditions. Effective protocols for solvent-free fluorination of electron-rich aromatic compounds have been described, which could serve as a model for developing similar processes for aliphatic systems. researchgate.net

Alternative Greener Solvents: Where solvents are necessary, a range of greener alternatives to conventional volatile organic compounds (VOCs) are available. These include ionic liquids, supercritical fluids (like CO2), and bio-derived solvents. For chiral separations, which are essential for obtaining the (S)-enantiomer, the use of greener solvent systems in chromatography is an active area of research. acsgcipr.org For example, the use of carbonated water as a mobile phase for chiral separations has been demonstrated for amino acids, offering a non-organic solvent alternative. oc-praktikum.de

Interactive Table: Comparison of Solvent Properties

SolventVolatilityFlammabilityToxicityRecyclability
DichloromethaneHighLowHighModerate
TolueneHighHighHighModerate
WaterLowNoneLowHigh
Supercritical CO2HighNoneLowHigh
Ionic LiquidsVery LowVery LowVariableHigh

Atom Economy and Process Efficiency Assessments

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wjpps.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. wjpps.com

For the synthesis of (S)-2-(pentafluoroethoxy)propanoic acid, a hypothetical multi-step synthesis can be assessed for its atom economy. A typical synthesis might involve the formation of the ether linkage followed by the creation of the carboxylic acid functionality and subsequent chiral resolution. Each step should be evaluated to identify areas for improvement.

Example Atom Economy Calculation (Hypothetical Step):

Consider a hypothetical substitution reaction to introduce the pentafluoroethoxy group:

CH3CH(Br)COOR + NaOC2F5 → CH3CH(OC2F5)COOR + NaBr

Desired Product: CH3CH(OC2F5)COOR

Byproduct: NaBr

The atom economy for this step would be calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Maximizing atom economy involves favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts.

Interactive Table: Green Metrics for Different Synthetic Routes (Hypothetical)

MetricTraditional RouteGreener Route
Atom Economy45%75%
Process Mass Intensity (PMI)15050
Number of Steps53
Use of Hazardous ReagentsHighLow

Biocatalytic and Electrosynthesis as Eco-Friendly Alternatives

Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. mdpi.com For the synthesis of a chiral compound like (S)-2-(pentafluoroethoxy)propanoic acid, biocatalysis is a particularly attractive approach.

Enzymatic Resolution: A racemic mixture of 2-(pentafluoroethoxy)propanoic acid could be resolved using lipases, which are commonly used for the kinetic resolution of chiral carboxylic acids and their esters. mdpi.comresearchgate.net For example, a lipase (B570770) could selectively hydrolyze the (R)-ester, leaving the desired (S)-acid unreacted, or vice-versa. This method is widely used in the pharmaceutical industry to produce enantiomerically pure compounds. mdpi.commdpi.com

Electrosynthesis: Electrosynthesis uses electricity to drive chemical reactions, often replacing conventional reagents and reducing waste. electrosynthesis.comresearchgate.net Electrochemical methods can be highly selective and can be performed under mild conditions.

Asymmetric Electrosynthesis: Chiral electrodes or chiral mediators can be used to induce enantioselectivity in electrochemical reactions. researchgate.net For the synthesis of (S)-2-(pentafluoroethoxy)propanoic acid, an electrochemical approach could potentially be used for the asymmetric carboxylation of a suitable precursor or for the enantioselective oxidation of a prochiral substrate. The use of fluorinated solvents in electrosynthesis has also been explored, which can sometimes enhance the efficiency of these reactions. acs.org

Waste Minimization and Byproduct Management Strategies

A key goal of green chemistry is the minimization of waste at its source. For the synthesis of fluorinated compounds, this involves careful planning of the synthetic route and the implementation of effective waste management strategies.

Waste Reduction at the Source:

Catalysis: The use of catalytic reagents instead of stoichiometric ones is a fundamental principle of green chemistry. Catalysts are used in small amounts and can be recycled, significantly reducing waste.

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can maximize product yield and minimize the formation of byproducts.

Byproduct Management: In many fluorination reactions, inorganic salts are generated as byproducts (e.g., NaBr in the hypothetical reaction above). While these are generally less hazardous than organic byproducts, their disposal in large quantities can be problematic. Strategies for byproduct management include:

Recycling and Reuse: Where possible, byproducts should be captured and recycled. For example, halide salts could potentially be re-oxidized to the corresponding halogens for reuse in other processes.

Valorization: Finding applications for byproducts can turn a waste stream into a valuable resource.

Safe Disposal: For unavoidable waste streams, appropriate treatment and disposal methods are essential to minimize environmental impact. Technologies for the destruction of fluorinated compounds include thermal oxidation (incineration) and plasma technologies. asiaresearchnews.com

Solvent Recycling: Solvents used in the synthesis and purification of (S)-2-(pentafluoroethoxy)propanoic acid should be recycled whenever feasible. Distillation is a common method for regenerating solvents for reuse. oc-praktikum.de The use of perfluorocarbon compounds as reaction media has been shown to facilitate easy separation and recycling of the solvent. google.com

Future Perspectives and Emerging Research Directions for S 2 Pentafluoroethoxy Propanoic Acid

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

No published methods for the enantioselective or diastereoselective synthesis of (S)-2-(pentafluoroethoxy)propanoic acid were found.

Exploration of Novel Reactivity and Functionalization Strategies

There is no available research on the reactivity and functionalization of (S)-2-(pentafluoroethoxy)propanoic acid.

Expansion of Applications as a Versatile Chiral Fluorinated Building Block

The potential applications of (S)-2-(pentafluoroethoxy)propanoic acid as a chiral building block have not been explored in the available literature.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

There is no information on the use of advanced synthetic methodologies for the synthesis of (S)-2-(pentafluoroethoxy)propanoic acid.

Design of Next-Generation Fluorinated Molecules Utilizing the Compound's Core Structure

Without foundational research on the compound, the design of next-generation molecules based on its structure is not yet a subject of study.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying (S)-2-(pentafluoroethoxy)propanoic acid in environmental or biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting per- and polyfluoroalkyl substances (PFAS), including fluorinated analogs like (S)-2-(pentafluoroethoxy)propanoic acid. Isotope dilution with internal standards (e.g., ¹³C-labeled analogs) improves accuracy. Sample preparation involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, followed by chromatographic separation with a C18 column and negative-ion electrospray ionization (ESI) .

Q. What synthetic routes are employed for the stereoselective synthesis of (S)-2-(pentafluoroethoxy)propanoic acid?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) can achieve high enantiomeric excess (ee). A two-step approach involves:

Stereoselective alkylation : Reacting a chiral glycine equivalent with pentafluoroethyl iodide under phase-transfer conditions.

Oxidation : Converting the intermediate to the carboxylic acid using Jones reagent or enzymatic methods.
Purification via chiral HPLC ensures enantiopurity (>98% ee) .

Q. What safety protocols are critical when handling (S)-2-(pentafluoroethoxy)propanoic acid in the laboratory?

  • Methodological Answer : Key practices include:

  • Engineering controls : Use fume hoods to limit airborne exposure.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate washing with water for skin contact and neutralization with calcium carbonate for spills.
  • Waste management : Collect contaminated materials in PFAS-specific waste containers to prevent environmental release .

Advanced Research Questions

Q. How do structural modifications in the pentafluoroethoxy group influence the compound’s environmental persistence and bioaccumulation potential?

  • Methodological Answer : Comparative studies with shorter-chain PFAS (e.g., perfluorobutanoic acid) and computational modeling (e.g., EPI Suite) predict higher persistence due to the strong C-F bonds and hydrophobic tail. Accelerated degradation experiments under UV/hydroxyl radical conditions can quantify half-lives. Bioaccumulation factors (BAFs) are assessed using zebrafish models and lipid-water partitioning coefficients .

Q. What strategies effectively mitigate enantiomeric impurities during large-scale synthesis of (S)-2-(pentafluoroethoxy)propanoic acid?

  • Methodological Answer :

  • Dynamic kinetic resolution : Employ enzymes like lipases to selectively hydrolyze the undesired (R)-enantiomer.
  • Crystallization-induced diastereomer resolution : Use chiral amines (e.g., cinchonidine) to form diastereomeric salts, enabling selective crystallization.
  • Process Analytical Technology (PAT) : Monitor ee in real-time via inline Raman spectroscopy .

Q. How does (S)-2-(pentafluoroethoxy)propanoic acid interact with serum albumin or other biological targets?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.
  • Molecular docking : Uses software like AutoDock Vina to predict binding sites on albumin (e.g., Sudlow’s site I/II).
  • Fluorescence quenching assays : Measure changes in tryptophan emission spectra upon ligand binding.
    Studies on analogs suggest hydrophobic interactions dominate .

Q. What role does the stereochemistry of the propanoic acid moiety play in its metabolic stability?

  • Methodological Answer : The (S)-enantiomer often exhibits slower hepatic clearance due to stereospecific interactions with cytochrome P450 enzymes (e.g., CYP2C9). In vitro assays using human liver microsomes (HLMs) and LC-MS/MS metabolite profiling can validate this. Chiral stability is assessed under physiological pH (7.4) and temperature (37°C) .

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